Muscarinic Receptor Binding vs. Unsubstituted Cbz-Piperazine
The (S)-benzyl 3-(2-methylpropyl)piperazine-1-carboxylate scaffold exhibits measurable, albeit modest, affinity for muscarinic acetylcholine receptor subtypes M1, M2, and M3, whereas unsubstituted benzyl piperazine-1-carboxylate (Cbz-piperazine, CAS 31166-44-6) is used strictly as a synthetic intermediate with no reported direct receptor binding activity in the same assay platforms. This indicates that the 3-isobutyl substituent confers a discrete pharmacophoric interaction capability absent in the generic building block [1].
| Evidence Dimension | Receptor binding affinity (Ki) for muscarinic M1, M2, M3 subtypes |
|---|---|
| Target Compound Data | M1 Ki = 7.94 × 10³ nM; M2 Ki = 9.99 × 10³ nM; M3 Ki = 1.58 × 10⁴ nM [1] |
| Comparator Or Baseline | Unsubstituted benzyl piperazine-1-carboxylate (Cbz-piperazine): no Ki values reported for M1–M3 in BindingDB or ChEMBL |
| Quantified Difference | Target compound has defined μM-range binding; baseline has no detectable binding data in comparable databases |
| Conditions | Radioligand displacement assays: [³H]pirenzepine for M1 (rat cerebral cortex), [³H]N-methylscopolamine for M2 (rat heart) and M3 (rat submandibular gland) [1] |
Why This Matters
For researchers requiring a building block that also serves as a weak muscarinic reference ligand or a starting point for SAR exploration, the 3-isobutyl derivative provides dual utility (synthetic intermediate + weak pharmacological probe) that unsubstituted Cbz-piperazine lacks.
- [1] BindingDB Entry BDBM50471768 (ChEMBL321842). Affinity data for benzyl (3S)-3-(2-methylpropyl)piperazine-1-carboxylate at muscarinic M1, M2, M3 receptors. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50471768 View Source
